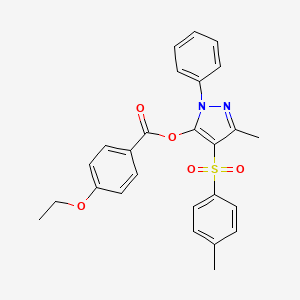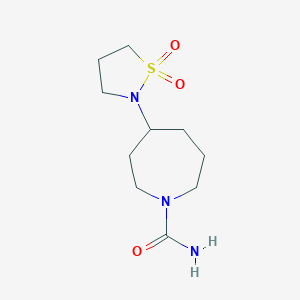
Methyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydro-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydro-3-quinolinecarboxylate, also known as Ciprofloxacin, is a synthetic antibiotic that belongs to the fluoroquinolone class of drugs. It is used to treat a wide range of bacterial infections, including urinary tract infections, respiratory tract infections, skin infections, and gastrointestinal infections.
Scientific Research Applications
Synthesis and Cytotoxic Activity
Research has focused on the synthesis of quinoline derivatives and their potential as cytotoxic agents against various cancer cell lines. For instance, derivatives of benzo[b][1,6]naphthyridines have been synthesized and evaluated for their growth inhibitory properties against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some compounds exhibited potent cytotoxicity, indicating the relevance of quinoline derivatives in the development of anticancer drugs (Deady et al., 2003).
Transformations to Quinolines
The transformation of phenethyl ketone oximes into quinolines, facilitated by specific catalysts, underscores the synthetic utility of quinoline derivatives in organic chemistry. This methodology allows for the production of quinolines and azaspirotrienones, which are of interest for their chemical and physical properties (Kusama et al., 1997).
Structural Studies of Quinoline Derivatives
Oligoamides of quinolinecarboxylic acid have been synthesized, with their helical structures characterized in solid states and in solution. These studies provide insights into the structural characteristics of quinoline derivatives, which could be important for the development of novel materials and pharmaceuticals (Jiang et al., 2003).
Fluorescent Labeling Applications
Quinoline derivatives have been employed as fluorescent reagents for the determination of specific compounds, demonstrating their utility in analytical chemistry. For example, a novel fluorescent reagent based on 8-quinoline has been developed for determining phenol, showing potential for environmental monitoring and industrial applications (Su et al., 2001).
Targeting Amyloid β in Alzheimer's Disease
The development of 8-OH quinoline derivatives for targeting amyloid β in Alzheimer's disease represents a significant application in medicinal chemistry and neurology. These compounds have been explored for their potential to alter amyloid β-PET signals in patients, offering insights into therapeutic strategies for neurodegenerative diseases (Villemagne et al., 2017).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydro-3-quinolinecarboxylate involves the condensation of 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with phenethylamine, followed by esterification with methyl chloroformate.", "Starting Materials": [ "8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid", "Phenethylamine", "Methyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with phenethylamine in the presence of a coupling agent such as EDC or DCC to form 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylic acid.", "Step 2: Esterification of the carboxylic acid group of 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine or pyridine to form Methyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydro-3-quinolinecarboxylate." ] } | |
CAS RN |
1251625-44-1 |
Product Name |
Methyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydro-3-quinolinecarboxylate |
Molecular Formula |
C19H17ClN2O3 |
Molecular Weight |
356.81 |
IUPAC Name |
methyl 8-chloro-2-oxo-4-(2-phenylethylamino)-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H17ClN2O3/c1-25-19(24)15-17(21-11-10-12-6-3-2-4-7-12)13-8-5-9-14(20)16(13)22-18(15)23/h2-9H,10-11H2,1H3,(H2,21,22,23) |
InChI Key |
WECAIYDJIVHGGO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCCC3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2886537.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2886538.png)
![N-(3-chlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2886539.png)
![2-[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2886541.png)
![2-({2'-Amino-3'-cyano-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate](/img/structure/B2886545.png)

![N-(2-chlorophenyl)-2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]thiophene-3-sulfonamide](/img/structure/B2886550.png)
![2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2886551.png)



![3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B2886558.png)
![1-[(2,6-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B2886559.png)
